molecular formula C13H21ClN2O3 B2432325 Tert-butyl (4aS,7aS)-1-carbonochloridoyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-6-carboxylate CAS No. 2287247-91-8

Tert-butyl (4aS,7aS)-1-carbonochloridoyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-6-carboxylate

Cat. No. B2432325
CAS RN: 2287247-91-8
M. Wt: 288.77
InChI Key: RGERBFLXJNGTIQ-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Tert-butyl (4aS,7aS)-1-carbonochloridoyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-6-carboxylate” is a chemical compound. It is a reactant used in the synthesis of pharmaceuticals such as CNS penetrant CXCR2 antagonists for the potential treatment of CNS demyelinating .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Piperidine Derivatives

    This compound is used in the synthesis of piperidine derivatives fused to a tetrahydrofuran ring. Key steps include intramolecular nucleophilic opening of an oxirane ring and treatment with POCl3, leading to the formation of various N-substituted hexahydrofuro[2,3-c]pyridine derivatives (Moskalenko & Boev, 2014).

  • Preparation of Nicotinic Acetylcholine Receptor Agonists

    An optimized large-scale synthesis process utilizes this compound as an intermediate for nicotinic acetylcholine receptor agonists. The synthesis involves transformations like debenzylation and ring hydrogenation in a one-pot process (Jarugu et al., 2018).

  • Chemical Transformations

    The compound reacts with various electrophiles and undergoes reduction and oxidation of functional groups. This leads to the creation of tert-butyl-(3aS,9bR)-1,3-dioxo-4,6,7,9,9a,9b-hexahydro-3aH-furo[3,4-h]isoquinoline-8-carboxylate as a Diels-Alder endo-adduct (Moskalenko & Boev, 2014).

  • Coupling with Arylboronic Acids

    It is used in palladium-catalyzed coupling reactions with arylboronic acids to produce tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, showcasing its versatility in organic synthesis (Wustrow & Wise, 1991).

Characterization and Analysis

  • X-Ray and DFT Analyses: This compound has been studied using X-ray crystallographic analysis, revealing insights into its molecular and crystal structure. The study emphasized the importance of intramolecular hydrogen bonding in stabilizing these structures (Çolak et al., 2021).

Other Applications

  • Synthesis of Organic and Water Soluble Polymers

    The compound is used in the synthesis of poly(1,4-phenylenevinylenes) containing carboxyl groups, highlighting its utility in polymer chemistry. This process involves living ring-opening metathesis polymerization of dicarboxybarrelenes (Wagaman & Grubbs, 1997).

  • Synthesis of Pyrrolidine Azasugars

    The compound plays a role in the asymmetric synthesis of protected polyhydroxylated pyrrolidines, a key intermediate for the synthesis of pyrrolidine azasugars. This synthesis starts with the fully protected D-tartarimide derivative of the compound (Huang Pei-qiang, 2011).

  • Hydrogen-Bonded Chain Formation

    The compound contributes to the formation of hydrogen-bonded chains of rings, showcasing its structural importance in crystallography and supramolecular chemistry (Trilleras et al., 2008).

properties

IUPAC Name

tert-butyl (4aS,7aS)-1-carbonochloridoyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21ClN2O3/c1-13(2,3)19-12(18)15-7-9-5-4-6-16(11(14)17)10(9)8-15/h9-10H,4-8H2,1-3H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGERBFLXJNGTIQ-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCN(C2C1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCCN([C@@H]2C1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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